Agitoxin 2
Description
Origin and Biological Context of Agitoxin 2
This compound (AgTx2) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, commonly known as the Israeli yellow scorpion. wikipedia.orgontosight.aismartox-biotech.comlatoxan.com Scorpion venoms are rich sources of disulfide-rich peptides that modulate the activity of various ion channels, including potassium channels. plos.org AgTx2 is one of several toxins found in the venom of this species, alongside others like charybdotoxin (B568394) (CTX), a closely related homologue. wikipedia.org
This compound is a peptide consisting of 38 amino acid residues. smartox-biotech.comorion.ac.jp Its function is primarily related to its ability to block potassium channels, which are crucial for maintaining membrane potential and regulating cellular excitability. ontosight.ai By inhibiting these channels, AgTx2 can influence physiological processes. ontosight.ai
Classification of this compound within Venom Peptide Toxins
This compound is classified within the family of scorpion toxins known for their modulation of ion channels, particularly potassium channels. ontosight.ai Specifically, it belongs to the alpha-KTx subfamily of scorpion toxins, which are composed of 20-40 amino acid residues and typically contain 3-4 disulfide bonds. plos.org AgTx2 itself has three disulfide bridges. smartox-biotech.comresearchgate.net These peptides share a common structural motif characterized by an alpha-helix and antiparallel beta-strands stabilized by disulfide bridges. plos.org
This compound is also known by the synonym alpha-KTx 3.2. latoxan.com This classification highlights its position within a group of scorpion toxins that target potassium channels and are structurally related. plos.org The fold of agitoxin is homologous to previously determined folds of other scorpion venom toxins, classified as 'Scorpion short toxins' by Pfam. wikipedia.org
This compound is recognized as a potent blocker of Shaker potassium channels and their mammalian counterparts, including Kv1.1, Kv1.3, and Kv1.6 channels, typically with sub-nanomolar affinity. smartox-biotech.comlatoxan.comtocris.commdpi.com It also exhibits nanomolar affinity for Kv1.2 channels and weak blocking activity on KCa3.1 channels at higher concentrations. latoxan.comresearchgate.net The high affinity binding to the Shaker K+ channel is dependent on specific residues, including Arginine 24, Lysine (B10760008) 27, and Arginine 31. wikipedia.orgnih.gov The interaction involves a docking mechanism where the toxin binds to the external vestibule of the channel, with Lysine 27 playing a key role in blocking the pore. wikipedia.orgnih.gov Studies using high-speed atomic force microscopy have suggested an induced-fit pathway is dominant in the binding dynamics of this compound to the KcsA channel, accelerating binding significantly. orion.ac.jp
Key Binding Affinities of this compound for Voltage-Gated Potassium Channels
| Channel Type | Affinity (Ki or IC50) | Reference |
| Shaker K+ channel | < 1 nM (Kd) | wikipedia.org |
| Kv1.1 (KCNA1) | 44 pM (Ki), ~140 pM (IC50) | smartox-biotech.comtocris.com |
| Kv1.3 (KCNA3) | 4 nM (Ki), ~200 pM (IC50) | smartox-biotech.comtocris.com |
| Kv1.6 (KCNA6) | 37 pM (Ki) | tocris.com |
| Kv1.2 (KCNA2) | 26.8 nM (IC50), nanomolar affinity | latoxan.commdpi.com |
| KCa3.1 (KCNN4) | 1152 nM (IC50) | latoxan.comresearchgate.net |
Research utilizing this compound has contributed significantly to understanding potassium channel function and structure. ontosight.ainih.gov Its rigid tertiary structure has been used as a caliper to estimate the geometry of the toxin binding site on Kv1 channels. nih.govmdpi.com
Structure
2D Structure
Properties
CAS No. |
168147-41-9 |
|---|---|
Molecular Formula |
C169H278N54O48S8 |
Molecular Weight |
4091 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(1R,4S,7R,12R,15S,18S,21S,27S,30S,33S,39S,42R,47R,50S,56S,62S,65S,68R,75S,78S,81S,84S,89S,92S,98S)-47-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-15,39,75,92-tetrakis(4-aminobutyl)-81-(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-33-benzyl-89-[(2S)-butan-2-yl]-30,78-bis(3-carbamimidamidopropyl)-18-(carboxymethyl)-50-[(1R)-1-hydroxyethyl]-56-(hydroxymethyl)-4-(1H-imidazol-4-ylmethyl)-21-methyl-27,84-bis(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,48,51,54,57,63,66,74,77,80,83,86,87,90,93,99-heptacosaoxo-9,10,44,45,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,49,52,55,58,64,67,73,76,79,82,85,88,91,94-heptacosazapentacyclo[40.30.14.1412,68.058,62.094,98]hectane-7-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C169H278N54O48S8/c1-14-86(7)130-161(264)200-101(40-22-27-55-173)163(266)220-59-31-45-117(220)157(260)213-112-79-276-279-82-115(154(257)219-133(90(11)227)166(269)223-62-33-46-118(223)156(259)201-102(167(270)271)41-23-28-56-174)211-145(248)104(66-92-71-183-83-189-92)203-151(254)111-78-275-277-80-113(152(255)216-130)210-141(244)98(48-49-120(176)228)199-155(258)116-44-32-60-221(116)164(267)109(76-225)193-126(234)74-188-159(262)132(89(10)226)218-153(256)114(212-148(251)108(75-224)207-160(263)128(84(3)4)215-147(250)106(68-122(178)230)206-162(265)131(87(8)15-2)217-158(261)119-47-34-61-222(119)165(268)129(85(5)6)214-123(231)70-175)81-278-274-77-110(149(252)198-100(51-64-273-13)143(246)204-105(67-121(177)229)146(249)196-96(42-29-57-184-168(179)180)137(240)194-95(140(243)209-111)39-21-26-54-172)208-136(239)93(37-19-24-52-170)191-125(233)73-187-135(238)103(65-91-35-17-16-18-36-91)202-139(242)97(43-30-58-185-169(181)182)195-142(245)99(50-63-272-12)192-124(232)72-186-134(237)88(9)190-144(247)107(69-127(235)236)205-138(241)94(197-150(112)253)38-20-25-53-171/h16-18,35-36,71,83-90,93-119,128-133,224-227H,14-15,19-34,37-70,72-82,170-175H2,1-13H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,183,189)(H,186,237)(H,187,238)(H,188,262)(H,190,247)(H,191,233)(H,192,232)(H,193,234)(H,194,240)(H,195,245)(H,196,249)(H,197,253)(H,198,252)(H,199,258)(H,200,264)(H,201,259)(H,202,242)(H,203,254)(H,204,246)(H,205,241)(H,206,265)(H,207,263)(H,208,239)(H,209,243)(H,210,244)(H,211,248)(H,212,251)(H,213,260)(H,214,231)(H,215,250)(H,216,255)(H,217,261)(H,218,256)(H,219,257)(H,235,236)(H,270,271)(H4,179,180,184)(H4,181,182,185)/t86-,87-,88-,89+,90+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-/m0/s1 |
InChI Key |
MNSSWZUIQUJZTG-OFZOPSLBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN)[C@@H](C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCCN)C(=O)O)CCCCN |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC3CSSCC(NC(=O)C(NC(=O)C4CSSCC(C(=O)N1)NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCCCN)CCCNC(=N)N)CC(=O)N)CCSC)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCCN)CC(=O)O)C)CCSC)CCCNC(=N)N)CC6=CC=CC=C6)CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN)C(C)O)CO)CCC(=O)N)CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)O)CCCCN |
Appearance |
White lyophilized solid |
Purity |
>98% |
sequence |
GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK |
source |
Synthetic |
storage |
-20°C |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Agitoxin 2
Primary Structure and Amino Acid Sequence Analysis of Agitoxin 2
This compound is a relatively small peptide, consisting of 38 amino acid residues researchgate.netlatoxan.comwikipedia.org. Analysis of its primary structure reveals the linear sequence of these amino acids. There are several types of agitoxin (Agitoxin-1, -2, and -3) which are highly homologous but differ in a few residues wikipedia.org. This compound has the amino acid sequence GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK tocris.commedchemexpress.com.
A representation of the amino acid sequence of this compound is shown below:
| Position | Amino Acid | One-Letter Code |
| 1 | Glycine | G |
| 2 | Valine | V |
| 3 | Proline | P |
| 4 | Isoleucine | I |
| 5 | Asparagine | N |
| 6 | Valine | V |
| 7 | Serine | S |
| 8 | Cysteine | C |
| 9 | Threonine | T |
| 10 | Glycine | G |
| 11 | Serine | S |
| 12 | Proline | P |
| 13 | Glutamine | Q |
| 14 | Cysteine | C |
| 15 | Isoleucine | I |
| 16 | Lysine (B10760008) | K |
| 17 | Proline | P |
| 18 | Cysteine | C |
| 19 | Lysine | K |
| 20 | Aspartic Acid | D |
| 21 | Alanine | A |
| 22 | Glycine | G |
| 23 | Methionine | M |
| 24 | Arginine | R |
| 25 | Phenylalanine | F |
| 26 | Glycine | G |
| 27 | Lysine | K |
| 28 | Cysteine | C |
| 29 | Methionine | M |
| 30 | Asparagine | N |
| 31 | Arginine | R |
| 32 | Lysine | K |
| 33 | Cysteine | C |
| 34 | Histidine | H |
| 35 | Cysteine | C |
| 36 | Threonine | T |
| 37 | Proline | P |
| 38 | Lysine | K |
Tertiary Structure Elucidation of this compound
The three-dimensional structure of this compound has been primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netwikipedia.orgnih.govnih.gov. NMR is a powerful technique for elucidating the structures of proteins and peptides in solution, which is considered their natural environment nmims.eduacs.org.
The tertiary structure of this compound reveals a characteristic fold common to many scorpion venom toxins biocrick.comwikipedia.orgnih.gov. This fold is often described as a cysteine-stabilized alpha-helix/beta-sheet (CS-α/β) motif researchgate.net.
α-Helical and β-Sheet Motif Analysis in this compound
The secondary structure elements of this compound comprise a significant portion of its sequence, accounting for over 80% researchgate.net. The structure contains both alpha-helical and beta-sheet regions biocrick.comwikipedia.orgnih.gov.
Specifically, this compound features a triple-stranded antiparallel beta-sheet and a single alpha-helix biocrick.comwikipedia.orgnih.gov. The beta-sheet consists of two outer strands (S1 and S2) and a central strand (S3) researchgate.net. The alpha-helix is positioned above the plane of the beta-sheet researchgate.net.
Based on NMR data, the secondary structure elements have been mapped to specific residue ranges researchgate.net:
Beta-strand 1 (S1): Val2 to Cys8 researchgate.net
Alpha-helix: Ser11 to Gly22 researchgate.net
Beta-strand 2 (S2): Arg24 to Met29 researchgate.net
Beta-strand 3 (S3): Lys32 to Thr36 researchgate.net
This arrangement of secondary structures forms the stable core of the molecule wikipedia.orgnih.gov.
Disulfide Bond Connectivity and Structural Stability of this compound
A critical feature contributing to the structural stability of this compound is the presence of disulfide bonds researchgate.netwikipedia.orgnih.gov. These covalent linkages are formed between cysteine residues within the peptide chain researchgate.net. This compound contains three disulfide bonds researchgate.netlatoxan.comresearchgate.net.
The disulfide bond connectivity in this compound has been determined through various methods, including NMR spectroscopy researchgate.net. The established disulfide bridges connect specific cysteine residues, cross-linking the alpha-helix and beta-sheet elements wikipedia.orgnih.gov.
The disulfide bond pairings in this compound are:
Cys8 - Cys28 tocris.commedchemexpress.comsmartox-biotech.com
Cys14 - Cys33 tocris.commedchemexpress.comsmartox-biotech.com
Cys18 - Cys35 tocris.commedchemexpress.comsmartox-biotech.com
Structural Homology of this compound with Related Venom Peptides
This compound belongs to the alpha-KTx family of scorpion toxins, which are known inhibitors of voltage-gated potassium channels plos.orgfrontiersin.org. The fold of this compound is homologous to the previously determined folds of other scorpion venom toxins classified as 'Scorpion short toxins' biocrick.comwikipedia.orgnih.gov. This shared structural motif, particularly the cysteine-stabilized alpha-helix/beta-sheet fold and the location of disulfide bonds, is a common element among toxins from arthropods wikipedia.org.
Charybdotoxin (B568394) (CTX), another toxin found in Leiurus quinquestriatus hebraeus venom, is a close homologue of this compound wikipedia.org. Despite structural homology, toxins like this compound can exhibit differences in the specificity of their interactions with various potassium channel subtypes biocrick.comnih.gov. These differences in specificity can be attributed to variations in surface-exposed residues that interact with the channel pore nih.gov.
Conformational Dynamics and Flexibility Studies of this compound
While this compound possesses a rigid tertiary structure stabilized by disulfide bonds researchgate.net, studies using techniques like molecular dynamics simulations have provided insights into its conformational dynamics and flexibility, particularly in the context of channel binding nih.govnih.gov.
Molecular dynamics simulations suggest that while the channel itself may be less flexible in the binding process, the toxin, including this compound, can exhibit flexibility nih.gov. Some studies indicate that the side chains of certain residues in this compound may adopt different conformations upon binding to the channel compared to their conformation in the free solution structure, suggesting an induced-fit mechanism of interaction nih.gov.
Furthermore, molecular dynamics simulations have been used to investigate the interactions between this compound and potassium channels like Kv1.2, identifying key residues and forces involved in binding mdpi.com. These studies highlight the importance of considering the dynamic nature of the toxin and its interaction with the channel for a complete understanding of its function nih.govmdpi.com.
Mechanism of Action and Ion Channel Interaction of Agitoxin 2
Voltage-Gated Potassium Channel Target Specificity of Agitoxin 2
This compound demonstrates specificity for certain subtypes of voltage-gated potassium channels, particularly those belonging to the Kv1 family nih.govlatoxan.com.
Kv1.x Subtype Selectivity (Kv1.1, Kv1.2, Kv1.3, Kv1.6) of this compound
This compound is a potent inhibitor of Kv1.1, Kv1.3, and Kv1.6 channels, with inhibition constants (Ki) typically below 1 nM latoxan.comtocris.comuniprot.org. It also blocks Kv1.2 channels, albeit with slightly lower affinity, having an IC50 value of around 26.8 nM latoxan.comuniprot.org. Research using bioengineered hybrid channels, such as KcsA-Kv1.x, has been employed to study the interactions of AgTx2 with different Kv1 subtypes researchgate.netresearchgate.net.
| Kv1 Channel Subtype | Affinity (Ki or IC50) | Reference |
| Kv1.1 | Ki = 44 pM | tocris.com |
| Kv1.2 | IC50 = 26.8 nM | latoxan.comuniprot.org |
| Kv1.3 | Ki = 4 pM | tocris.com |
| Kv1.6 | Ki = 37 pM | tocris.com |
Note: Affinity values can vary depending on the experimental conditions and methods used.
Studies involving N-terminal tagging of this compound with Green Fluorescent Protein (GFP) have shown that the location of the tag can influence the selectivity, with N-terminal tagging enhancing selectivity towards the Kv1.3 channel binding site researchgate.netresearchgate.netnih.gov.
Interaction of this compound with Shaker K+ Channels and Mammalian Homologues
This compound binds to the Drosophila Shaker K+ channel and its mammalian homologues with high affinity wikipedia.org. The Shaker channel and its mammalian counterparts, particularly Kv1.1, Kv1.2, and Kv1.3, serve as important models for understanding AgTx2 interaction nih.govnih.gov. The binding occurs at the external vestibule of the channel wikipedia.org. The interaction with Shaker K+ channels and their mammalian homologues has been extensively studied to elucidate the molecular determinants of binding and the mechanism of channel block wikipedia.orgnih.govnih.gov.
Molecular Determinants of this compound Binding and Affinity
The high affinity and specificity of this compound for its target channels are determined by specific amino acid residues in both the toxin and the channel, as well as the nature of the interactions between them biocrick.comnih.gov.
Identification of Critical Residues for this compound-Channel Interaction (e.g., Lys27, Arg24, Arg31)
Mutagenesis studies have identified key residues in this compound that are functionally important for blocking Shaker K+ channels biocrick.comnih.govnih.gov. Notably, Lys27, Arg24, and Arg31 of the beta-sheet region of AgTx2 play crucial roles in the interaction wikipedia.orgbiocrick.comnih.govnih.govgoogle.com. Lys27 is particularly important as it is positioned to interact with and plug the selectivity filter of the channel pore wikipedia.orggoogle.com. Mutations in residues like Arg24, Lys27, and Asn30 have been shown to affect the dissociation of the toxin-channel complex, highlighting their importance in stabilizing the binding wikipedia.org.
Analysis of Electrostatic and Hydrophobic Interactions in this compound Binding
The binding of this compound to potassium channels is mediated by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions nih.govnih.govresearchgate.net. The presence of a large number of oppositely charged amino acids on both the toxin and the channel suggests that multipoint electrostatic interactions are significant for recognition and binding researchgate.net. For instance, arginine residues in Agitoxin can interact electrostatically with aspartate residues in the Shaker K+ channel wikipedia.org. Hydrophobic interactions also contribute to the stability of the toxin-channel complex researchgate.netbrieflands.com.
Mechanisms of this compound-Mediated Ion Channel Pore Occlusion
This compound blocks ion permeation by physically occluding the channel pore nih.govorion.ac.jpbrieflands.comresearchgate.net. The side chain of Lys27 in this compound is critical for this process, as it is thought to directly plug the selectivity filter of the potassium channel wikipedia.orgresearchgate.netgoogle.combrieflands.comresearchgate.net. This "pore-plugging" mechanism, where a lysine (B10760008) residue occupies the channel pore, is a common mode of action among many peptide toxins targeting potassium channels brieflands.comresearchgate.net. The binding of AgTx2 to the channel's extracellular vestibule prevents potassium ions from passing through the pore wikipedia.orgorion.ac.jp. The interaction may also involve conformational changes in both the toxin and the channel, suggesting an induced-fit model for binding wikipedia.orgnih.govorion.ac.jpnih.gov.
Kinetics of this compound-Channel Binding Interactions
The interaction between AgTx2 and its target potassium channels is characterized by high affinity, typically in the subnanomolar to low nanomolar range. wikipedia.orgmdpi.commdpi.comtocris.com This high affinity is a result of the balance between the rates at which AgTx2 associates with the channel and dissociates from it. Studying these kinetics provides insights into the stability of the toxin-channel complex and the dynamic nature of their interaction.
Early studies established the high affinity of AgTx2 for Shaker K+ channels, with dissociation constants (Kd) reported to be less than 1 nmol/L. wikipedia.org More detailed investigations, particularly using techniques like electrophysiology and single-molecule imaging, have sought to quantify the individual rate constants governing the binding process.
Quantification of this compound Association and Dissociation Rates
Quantifying the precise association (kon) and dissociation (koff) rates for AgTx2 binding to various Kv channels has been a subject of detailed research. While direct measurements of these rates for unlabeled AgTx2 on all its target channels are complex, studies on related toxins and labeled AgTx2 constructs, as well as analyses based on proposed binding models, provide significant insights.
Affinity measurements, such as Ki or IC50 values, which are related to the ratio of koff/kon (Kd = koff/kon), highlight the potency of AgTx2. For instance, AgTx2 exhibits very low Ki values for mammalian Kv1.3 (4 pM), Kv1.6 (37 pM), and Kv1.1 (44 pM) channels, indicative of extremely high affinity interactions. tocris.com Recombinant AgTx2 has been shown to block Kv1.3 with an IC50 of 201 ± 39 pM. plos.org
Studies utilizing fluorescently labeled AgTx2 derivatives have allowed for quantitative analysis of binding to engineered channels. For example, Atto488-Agitoxin 2 (A-AgTx2) showed a dissociation constant (Kd) of 3.9 ± 0.2 nM for hybrid KcsA–Kv1.3 channels. mdpi.com Unlabeled AgTx2 was able to displace A-AgTx2 with an apparent dissociation constant (Kap) of 0.54 ± 0.11 nM in competition experiments, consistent with the high affinity of the native toxin. mdpi.com
Single-molecule kinetic analyses, particularly those employing high-speed atomic force microscopy (HS-AFM) to visualize the binding dynamics of AgTx2 to a model potassium channel like KcsA (a Shaker-related channel), have provided unprecedented detail. nih.govorion.ac.jpnih.gov These studies observed repeated binding and dissociation events in real time. nih.govorion.ac.jp Analysis of these events revealed that the affinity of the channel for AgTx2 was not constant but increased during periods of persistent binding and decreased during persistent dissociation. nih.govorion.ac.jpnih.gov This observation indicated that the binding process could not be adequately described by a simple two-state model (bound/unbound). nih.govorion.ac.jp
While specific kon and koff values for AgTx2 from the HS-AFM study are not detailed in the provided snippets, the findings strongly suggest that the binding kinetics are more complex than a single association and dissociation rate constant. The changing affinity observed points towards conformational changes occurring during the interaction, influencing the rates of binding and unbinding. nih.govorion.ac.jpnih.gov
For context, studies on Charybdotoxin (B568394) (CTX), a structurally homologous scorpion toxin that also blocks potassium channels, have quantified binding rates. For CTX binding to Shaker channels, reported rates in high Na+ solution were kon = 73 ± 9 M⁻¹s⁻¹ and koff = 0.0062 ± 0.0005 s⁻¹, resulting in a KD of 0.086 ± 0.018 nM. elifesciences.org In high K+ solution, the rates changed to kon = 28 ± 11 M⁻¹s⁻¹ and koff = 0.013 ± 0.0014 s⁻¹, leading to a higher KD of 0.55 ± 0.2 nM. elifesciences.org While these are not AgTx2 rates, they illustrate how ion concentration can influence the kinetics of scorpion toxin binding to potassium channels.
Investigation of Induced-Fit Binding Models for this compound
The complex binding dynamics observed for AgTx2, particularly the increase in channel affinity during persistent binding, have led to investigations into binding models beyond the simple lock-and-key mechanism. Evidence suggests that an induced-fit model plays a significant role in the interaction between AgTx2 and potassium channels. wikipedia.orgnih.govorion.ac.jpnih.govsemanticscholar.org
An induced-fit model proposes that the binding of a ligand (AgTx2) to a receptor (the potassium channel) induces a conformational change in the receptor that enhances the binding affinity. nih.gov This is in contrast to the conformational selection model, where the receptor pre-exists in multiple conformations, and the ligand preferentially binds to the high-affinity state. nih.gov
Studies using techniques like NMR have indicated that AgTx2 can undergo conformational changes upon binding to the Shaker K+ channel, supporting the idea of an induced-fit mechanism. wikipedia.org Molecular dynamics simulations of scorpion toxins, including AgTx2, interacting with channels like Kv1.2 have also provided evidence favoring an induced-fit model. semanticscholar.org
The high-speed AFM studies on AgTx2 binding to the KcsA channel provided direct visualization of these dynamics at the single-molecule level. nih.govorion.ac.jpnih.gov These experiments revealed that upon AgTx2 binding, the conformation of the KcsA channel changed. orion.ac.jp This conformational change facilitated subsequent binding events, indicating an increase in the channel's affinity for the toxin after the initial interaction. nih.govorion.ac.jp
Based on these observations, a four-state binding model has been proposed to describe the AgTx2-channel interaction. nih.govorion.ac.jpnih.gov This model includes different conformational states of the channel with varying affinities for AgTx2. nih.gov The HS-AFM analysis indicated that an induced-fit pathway, involving the conformational change of the channel upon toxin binding, was the dominant pathway and significantly accelerated the binding process, estimated to be by as much as 400 times. nih.govorion.ac.jpnih.gov This suggests that the channel's flexibility and its ability to undergo conformational rearrangement are critical determinants of the rapid and high-affinity binding of AgTx2.
The finding that the channel's affinity decreases during persistent dissociation also aligns with an induced-fit mechanism, where the channel reverts to a lower-affinity conformation upon toxin unbinding. nih.gov These detailed kinetic studies and the proposed induced-fit model provide a more nuanced understanding of how AgTx2 achieves its potent and stable blockade of potassium channels.
Advanced Methodologies in Agitoxin 2 Research
Recombinant Expression and Biosynthesis Methodologies for Agitoxin 2
Producing sufficient quantities of pure, functional this compound is crucial for detailed research. Recombinant expression systems offer advantages over traditional venom extraction and chemical synthesis, particularly for producing modified or isotopically labeled versions of the toxin. smartox-biotech.complos.org
Utilization of Pichia pastoris Expression Systems for this compound Production
Pichia pastoris, a methylotrophic yeast, has proven to be an efficient host for the recombinant expression of disulfide-rich peptides like this compound. plos.orgnih.govnih.gov This system offers several benefits, including the ability to grow to high cell densities in simple media, suitability for producing isotopically labeled peptides, and the secretion of expressed peptides into the culture medium, which simplifies purification. nih.gov Studies have demonstrated that P. pastoris can produce this compound in high yields. plos.orgnih.govnih.gov
Research has shown that the Pichia expression system can yield 12-18 mg/L of recombinant this compound. plos.orgnih.govnih.gov The recombinant toxin produced in P. pastoris has been shown to retain its native fold and biological activity, exhibiting potent blocking effects on Kv1.3 channels comparable to the native peptide. smartox-biotech.combiocrick.complos.orgnih.gov
Comparative Analysis of this compound Expression Systems (e.g., E. coli)
While Escherichia coli (E. coli) is a commonly used expression system for recombinant proteins due to its simplicity and cost-effectiveness, it presents challenges for producing peptides with multiple disulfide bonds like this compound. plos.orgpatsnap.com Recombinant production in the cytoplasm of E. coli often necessitates an oxidative refolding step to form the correct disulfide bridges, which can be time-consuming and may result in lower yields. smartox-biotech.complos.orgnih.gov Expression in the periplasm of E. coli can avoid the refolding issue but often results in low yields. smartox-biotech.complos.orgnih.gov
Comparative studies have shown that the Pichia pastoris system can achieve significantly higher yields of this compound compared to E. coli. Yields of 2-3 mg/L were reported for E. coli expression, whereas Pichia pastoris yielded 12-18 mg/L, representing a 6-fold or higher increase. plos.orgnih.gov This highlights the advantage of P. pastoris for producing larger quantities of functional this compound for research purposes, including studies requiring isotopically labeled protein for NMR. plos.orgnih.gov
Here is a comparison of this compound expression systems:
| Expression System | Typical Yield (this compound) | Disulfide Bond Formation | Refolding Required | Advantages | Disadvantages |
|---|---|---|---|---|---|
| E. coli (Cytoplasm) | 2-3 mg/L plos.orgnih.gov | Requires oxidative refolding | Yes smartox-biotech.complos.orgnih.gov | Simple, cost-effective, rapid growth patsnap.com | Requires refolding, potential for inclusion bodies patsnap.com |
| E. coli (Periplasm) | Low yields smartox-biotech.complos.orgnih.gov | Facilitated | No smartox-biotech.complos.orgnih.gov | Avoids cytoplasmic refolding issues smartox-biotech.complos.orgnih.gov | Low protein yields smartox-biotech.complos.orgnih.gov |
| Pichia pastoris | 12-18 mg/L plos.orgnih.govnih.gov | Efficiently formed | No biocrick.complos.orgnih.gov | High yield, secreted expression, suitable for labeled peptides plos.orgnih.gov | More complex than E. coli patsnap.com |
Structural and Biophysical Characterization Techniques Applied to this compound
Understanding the three-dimensional structure and dynamic behavior of this compound is essential for deciphering its mechanism of action. Various biophysical techniques have been employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure
NMR spectroscopy is a powerful technique for determining the solution structure of proteins and peptides. The solution structure of this compound has been determined using NMR methods. biocrick.commdpi.comnih.govnih.govwikipedia.org These studies revealed that this compound possesses a well-defined three-dimensional structure consisting of a triple-stranded antiparallel beta-sheet and a single alpha-helix. biocrick.commdpi.comnih.govnih.gov This α/β scaffold is stabilized by three disulfide bonds, which form the core of the molecule. biocrick.commdpi.comnih.govnih.govrndsystems.comresearchgate.net The fold of this compound is homologous to other scorpion venom toxins. biocrick.comnih.govnih.govwikipedia.org
NMR studies have provided detailed insights into the secondary structure elements and the arrangement of disulfide bridges in this compound. mdpi.comrndsystems.comresearchgate.net The structure shows an alpha-helix connected to a three-stranded beta-sheet by disulfide bridges. biocrick.commdpi.comnih.govnih.govresearchgate.net Specifically, disulfide bonds connect cysteine residues at positions 8-28, 14-33, and 18-35. rndsystems.com This rigid structure serves as a caliper for probing the geometry of the potassium channel binding site. mdpi.comnih.gov
High-Speed Atomic Force Microscopy (HS-AFM) for Real-Time this compound Binding Dynamics
High-Speed Atomic Force Microscopy (HS-AFM) is a cutting-edge technique that allows for the direct visualization of dynamic molecular processes in real-time. nih.govorion.ac.jpnih.govribm.co.jpribm.co.jp HS-AFM has been applied to study the binding dynamics of this compound to potassium channels. nih.govorion.ac.jpnih.gov This technique provides single-molecule resolution, enabling researchers to observe repeated binding and dissociation events of this compound to the channel. nih.govnih.gov
Studies utilizing HS-AFM have revealed that the binding of this compound to a potassium channel (specifically the KcsA channel, a mimic of the Shaker channel binding site) involves an induced-fit mechanism. nih.govorion.ac.jpnih.gov Single-molecule kinetic analyses showed that the affinity of the channel for this compound increased during persistent binding and decreased during persistent dissociation. nih.govnih.gov A four-state model, including high- and low-affinity states of the channel, was proposed to explain the experimental data, indicating that the induced-fit pathway is dominant and significantly accelerates binding. nih.govorion.ac.jpnih.gov This application of HS-AFM represents the first analytical imaging of scorpion toxin binding in real-time. nih.govnih.gov
Mutational Analysis and Structure-Function Relationship Studies of this compound
Mutational analysis is a key approach to identify residues critical for the function and activity of a protein or peptide. By systematically altering specific amino acid residues in this compound and assessing the impact on its ability to block potassium channels, researchers can gain insights into the structure-function relationship of the toxin. biocrick.complos.orgresearchgate.net
Studies involving mutational analysis of this compound and its target channels have been instrumental in identifying key residues involved in binding and block. biocrick.comnih.govresearchgate.net For instance, surface-exposed residues on the beta-sheet of this compound, such as Arg24, Lys27, and Arg31, have been identified as functionally important for blocking the Shaker K+ channel. biocrick.comnih.gov Lysine (B10760008) 27 (K27) in this compound is a conserved residue in α-KTx scorpion toxins and is known to be critical for potent channel block, likely by inserting into the channel pore and interacting with the selectivity filter. biocrick.commdpi.complos.orgresearchgate.net Mutation of this residue in related toxins has been shown to dramatically reduce binding and activity. biocrick.complos.org
Mutational analysis, often combined with techniques like electrophysiology and binding assays, helps to map the interaction interface between this compound and potassium channels and to understand the molecular determinants of toxin specificity and affinity. biocrick.commdpi.comnih.govresearchgate.netresearchgate.net Recombinant expression systems, such as Pichia pastoris, facilitate the production of toxin mutants for these structure-function studies. biocrick.complos.org
Here are some key residues identified as important for this compound function:
| Residue | Location in this compound Structure | Proposed Role | Evidence/Studies |
|---|---|---|---|
| Lys27 | Beta-sheet | Inserts into channel pore, interacts with selectivity filter | Mutational studies, conserved residue biocrick.commdpi.complos.orgresearchgate.net |
| Arg24 | Beta-sheet | Functionally important for Shaker channel block | Mutational studies biocrick.comnih.gov |
| Arg31 | Beta-sheet | Functionally important for Shaker channel block | Mutational studies biocrick.comnih.gov |
Site-Directed Mutagenesis of this compound Amino Acid Residues
Site-directed mutagenesis of this compound has been instrumental in identifying key amino acid residues responsible for its interaction with potassium channels. By systematically altering specific residues within the toxin sequence, researchers can assess their contribution to binding affinity and channel blocking activity. This approach helps to define the "pharmacophore" of the toxin, highlighting residues critical for potent and selective channel inhibition.
Studies have identified surface-exposed residues, such as Arg24, Lys27, and Arg31, as functionally important for blocking the Shaker K+ channel. nih.govbiocrick.com Lys27, in particular, is a highly conserved residue among scorpion toxins and is known to point deep into the channel pore, with its positively charged amino group positioned at the outer binding site for K+. nih.gov Mutation of this residue can dramatically reduce toxin binding and activity. plos.org
Recombinant expression systems, such as Pichia pastoris, have facilitated the production of this compound mutants for these studies, offering an efficient method compared to chemical synthesis or E. coli expression, especially for producing sufficient quantities of modified peptides. tocris.complos.org
Mutagenesis Studies of Ion Channel Binding Sites Interacting with this compound
Mutagenesis studies of the ion channel itself complement toxin mutagenesis by identifying the specific channel residues that interact with this compound. By mutating residues in the channel's extracellular vestibule and pore region, researchers can map the toxin binding site and understand the molecular forces driving the interaction.
Knowledge of the channel-binding sites of this compound forms a basis for these site-directed mutagenesis studies on the channel sequences. nih.govbiocrick.com Observed interactions between mutated toxin and channel are used to elucidate the channel structure and the mechanisms of channel-toxin interactions. nih.govbiocrick.com
For instance, studies on the Shaker potassium channel have utilized this compound "footprinting" to probe the channel pore. tocris.combiocrick.com Mutagenesis experiments have identified charged residues in the linkers connecting the S5 segment with the pore region and the successive extracellular linker from the pore to the sixth segment as important for sensitivity to this compound. physiology.org Mutations of two lysine residues (K356 and K382) to uncharged amino acids in the Kv2.1 channel, for example, increased its sensitivity to this compound significantly. physiology.org
Double-Mutant Cycle Analysis in this compound-Channel Interactions
Double-mutant cycle analysis is a powerful thermodynamic approach used to quantify the energetic coupling between specific residues in this compound and interacting residues in the ion channel. This method involves measuring the binding affinity of the wild-type toxin to the wild-type channel, single mutants (toxin mutant with wild-type channel, and wild-type toxin with channel mutant), and the double mutant (toxin mutant with channel mutant).
By comparing the changes in binding free energy for the single and double mutants, the coupling energy between the two mutated residues can be calculated. A significant coupling energy suggests that the two residues interact directly or indirectly influence each other's contribution to binding.
Double-mutant cycles have been used to map the extracellular vestibule of potassium channels, including the Shaker channel, using toxins like this compound. researchgate.net This analysis helps to determine the distances of particular channel residues from the pore axis and define the channel-toxin interaction surface. researchgate.net
Thermodynamic analysis of double mutant cycles can provide experimental distance restraints that are valuable for computational modeling of the toxin-channel complex. nih.govnih.gov
Computational Approaches in this compound Molecular Studies
Computational methods play a crucial role in understanding the molecular interactions of this compound with ion channels, complementing experimental techniques by providing structural and dynamic insights at the atomic level.
Molecular Docking Simulations for this compound-Channel Complex Prediction
Molecular docking simulations are used to predict the likely binding poses and orientations of this compound within the binding site of the potassium channel. These simulations explore the conformational space of the toxin and the channel binding site to identify energetically favorable complex structures.
Docking studies involving this compound and potassium channels aim to identify key amino acid residues dictating affinity and provide insights into the toxin-channel interface. nih.gov This approach can aid in understanding the observed potency and range of activities for pore blockers. nih.gov
Computational methods have been used to determine the three-dimensional structure of the this compound-Shaker complex by generating a large number of complex models. nih.govnih.gov These models can account for side chain flexibility and incorporate distance restraints deduced from experimental data, such as double mutant cycles. nih.govnih.gov
Molecular docking, often combined with experimental mutagenesis studies, serves as a tool for the prediction and validation of functional residues involved in the interaction. mdpi.com
Molecular Dynamics Simulations for this compound Interaction Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complex with ion channels over time. These simulations track the movements of atoms and molecules, allowing researchers to study the stability of the complex, conformational changes upon binding, and the nature of the interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions).
MD simulations are used to examine the binding modes of scorpion toxins, including this compound, to voltage-gated potassium channels like Kv1.2 and Kv1.3. mdpi.comnih.govmdpi.com These simulations can identify essential forces mediating the interactions, such as hydrophobic patches, hydrogen bonds, and salt bridges. mdpi.comnih.gov
Studies using MD simulations have provided evidence supporting an induced-fit model for the interaction between scorpion toxins and K+ channels, where the binding of the toxin can induce conformational changes in the channel or the toxin itself. nih.govmdpi.comnih.govnih.gov For example, the side chain of Lys27 in this compound may adopt a different conformation in the bound state compared to its solution structure, highlighting the importance of induced fit. nih.gov
MD simulations can also be used to assess the stability of predicted binding modes obtained from docking simulations. nih.govnih.gov
Homology Modeling of this compound-Ion Channel Complexes
Homology modeling is a computational technique used to build a three-dimensional structural model of a protein (the target) based on the experimentally determined structure of a related protein (the template) with a similar amino acid sequence. This approach is particularly useful when experimental structures of the target protein or its complex with a ligand are not available.
In the context of this compound research, homology modeling is often used to construct models of target voltage-gated potassium channels or their complexes with this compound when high-resolution experimental structures are limited. nih.govresearchgate.netbenthamopen.com This approach relies on aligning the amino acid sequence of the target channel with that of a known template structure, such as the bacterial KcsA channel or other potassium channels with determined structures. benthamopen.com
Homology models of potassium channels, such as Kv1.3 or Kv1.6, can then be used as receiving structures for molecular docking simulations with this compound to predict complex structures. researchgate.netbenthamopen.com These models, combined with molecular dynamics simulations, allow for the study of interaction interfaces and the identification of key residues responsible for toxin binding affinity. researchgate.net
Bioengineered Systems and Electrophysiological Assays for this compound Research
Bioengineered systems, particularly those incorporating hybrid channels, offer simplified yet effective platforms for studying AgTx2 binding. These systems are often coupled with electrophysiological techniques to assess the functional impact of AgTx2 binding.
Application of Hybrid KcsA-Kv1.x Channel Systems in this compound Binding Assays
Hybrid channels, such as those formed by fusing the bacterial potassium channel KcsA with portions of eukaryotic Kv1.x channels, have become valuable tools in studying the interaction of peptide blockers like AgTx2 with Kv1 channels nih.govmdpi.com. The KcsA channel is a well-characterized bacterial channel whose pore domain shares structural similarities with eukaryotic Kv channels nih.govresearchgate.net. By replacing the pore helix and selectivity filter of KcsA with the corresponding regions from Kv1.x channels (e.g., Kv1.1, Kv1.3, Kv1.6), researchers can create chimeric channels that mimic the extracellular binding sites of eukaryotic Kv1 channels nih.govmdpi.comresearchgate.net.
These hybrid KcsA-Kv1.x channels, when expressed in the membrane of E. coli spheroplasts, provide a simplified system for binding assays nih.govmdpi.comresearchgate.net. The spheroplast preparation, which involves the removal of the bacterial cell wall, makes the hybrid channels accessible to soluble ligands like AgTx2 nih.govmdpi.comresearchgate.net. Binding of AgTx2 or its fluorescently labeled derivatives to these hybrid channels can be detected and quantified using techniques such as confocal laser scanning microscopy or flow cytometry mdpi.comresearchgate.net. This approach allows for the measurement of binding affinities and the screening of potential channel blockers nih.govmdpi.comresearchgate.net. Data obtained from these hybrid systems regarding the binding of peptide toxins and small organic compounds have shown agreement with results from electrophysiological studies on eukaryotic channels mdpi.com.
Electrophysiological Recording Techniques (e.g., Patch Clamp, Two-Electrode Voltage Clamp) in this compound Activity Assessment
Electrophysiological recording techniques are fundamental for assessing the functional effects of this compound on ion channel activity. These methods directly measure the electrical currents flowing through ion channels, allowing researchers to determine how AgTx2 alters channel conductance, kinetics, and voltage dependence.
Patch Clamp: Patch clamp is a widely used technique that allows for the recording of currents through a single ion channel or a population of channels in a small patch of membrane uk.com. Different configurations of patch clamp, such as whole-cell, inside-out, and outside-out, can be employed depending on the specific research question uk.com. In the context of AgTx2 research, patch clamp can be used to directly measure the block of Kv1.x channels by AgTx2 in various cell types, including mammalian cells expressing recombinant channels or native channels nih.gov. By applying different membrane potentials (voltage clamp), researchers can study the voltage dependence of AgTx2 block and determine parameters such as the dissociation constant (Kd) or inhibition constant (Ki) for AgTx2 binding to the channel in its various states tocris.comuk.comwikipedia.org.
Two-Electrode Voltage Clamp (TEVC): TEVC is particularly suitable for studying ion channels expressed in large cells, such as Xenopus laevis oocytes wikipedia.orgresearchgate.net. In this technique, two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to maintain the membrane voltage at a desired command potential wikipedia.orgresearchgate.netmoleculardevices.com. TEVC allows for the recording of macroscopic currents flowing through a large population of expressed channels researchgate.net. This method has been used to characterize the pore-blocking activity of AgTx2 on Kv1.x channels expressed in oocytes, providing insights into its potency and selectivity mdpi.comnih.govkuleuven.be. TEVC is advantageous for studying channels with large current amplitudes that might be challenging to voltage clamp accurately with a single electrode uk.com.
Fluorescently Labeled this compound Probes for Research Applications
Fluorescent labeling of this compound provides powerful tools for visualizing channel distribution, studying binding kinetics, and screening for new ligands.
Design and Synthesis of Fluorescent Conjugates (e.g., AgTx2-GFP, Atto488-AgTx2)
Fluorescently labeled AgTx2 probes can be generated through various methods, including genetic fusion with fluorescent proteins or chemical conjugation with organic fluorophores.
Genetic Fusion: This approach involves creating a chimeric gene encoding AgTx2 fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP) nih.govmdpi.commdpi.comnih.gov. The fusion protein, like AgTx2-GFP or RFP-AgTx2, can then be expressed in suitable host systems, such as E. coli or mammalian cells nih.govmdpi.commdpi.com. This method allows for the production of genetically encoded fluorescent ligands that retain the binding properties of the parent toxin nih.govmdpi.com.
Chemical Conjugation: Chemical synthesis can be used to attach organic fluorophores to specific sites on the AgTx2 peptide nih.govresearchgate.netthermofisher.com. For instance, AgTx2 has been chemically labeled with fluorophores like carboxytetramethylrhodamine (R-AgTx2) or Atto488 (A-AgTx2) nih.govmdpi.comresearchgate.netnih.gov. This typically involves using reactive derivatives of the fluorophore that target specific amino acid residues, such as lysine side chains or the N-terminus thermofisher.comjenabioscience.com. For example, Atto488 has been conjugated to the N-terminus of AgTx2 nih.govresearchgate.netnih.gov. While chemical synthesis can be more laborious and may result in lower yields compared to genetic methods, it offers precise control over the labeling site nih.govmdpi.com.
Modulation of this compound Selectivity through Tagging Strategies (N-terminal vs. C-terminal)
The position of a fluorescent tag on AgTx2 can significantly influence its binding affinity and selectivity for different Kv1 channel subtypes. Studies have shown that the location of the fluorescent protein moiety affects the toxin's interaction profile.
For example, N-terminal tagging of AgTx2 with GFP (GFP-L2-AgTx2) has been reported to enhance its selectivity for the Kv1.3 channel binding site compared to unlabeled AgTx2 or C-terminally tagged versions mdpi.comnih.govresearchgate.net. While unlabeled AgTx2 interacts with Kv1.1, Kv1.3, and Kv1.6 channels with subnanomolar affinity, N-terminally tagged GFP-AgTx2 shows a drastic increase in selectivity for the Kv1.3 site, losing significant affinity for Kv1.1 and Kv1.6 mdpi.comnih.govresearchgate.net. This enhanced selectivity is thought to be due to intramolecular interactions between the GFP tag and the AgTx2 moiety that may mask residues important for binding to Kv1.1 and Kv1.6 nih.gov.
In contrast, C-terminal tagging of AgTx2 with GFP (AgTx2-GFP) has been shown to retain the relative affinities to Kv1.1, Kv1.3, and Kv1.6 channels, although with potentially moderate reductions in affinity compared to the untagged toxin nih.govmdpi.commdpi.comkuleuven.be. Similarly, N-terminal labeling with a smaller organic fluorophore like Atto488 (A-AgTx2) has also been shown to increase selectivity for the Kv1.3 binding site while reducing affinity for Kv1.1 and Kv1.6 nih.govresearchgate.netnih.govsciforum.net. This suggests that both the nature and the position of the tag are critical determinants of the resulting probe's pharmacological profile.
Applications of Fluorescent this compound in Imaging and Ligand Screening
Fluorescently labeled AgTx2 probes have diverse applications in ion channel research, including fluorescence imaging and high-throughput ligand screening.
Imaging: Fluorescent AgTx2 conjugates can be used to visualize the distribution of Kv1.x channels, particularly Kv1.3 channels, in living cells and tissues mdpi.commdpi.comnih.govnih.gov. By incubating cells or tissue sections with the fluorescent probe, researchers can use fluorescence microscopy techniques, such as confocal microscopy, to observe the localization of the targeted channels on the cell membrane mdpi.comresearchgate.netnih.gov. This is valuable for studying channel expression levels, trafficking, and spatial organization. For instance, AgTx2-GFP has been used for fluorescent imaging of Kv1.3 channels in mammalian cells mdpi.comnih.govkuleuven.be.
Ligand Screening: Fluorescent AgTx2 probes are employed in competitive binding assays to identify and characterize novel ligands that bind to the same site on the channel mdpi.comresearchgate.netnih.gov. In these assays, the fluorescent AgTx2 probe is incubated with cells or membranes expressing the target channel in the presence of varying concentrations of a potential competitor molecule mdpi.comresearchgate.net. Displacement of the fluorescent probe by the competitor indicates binding to the same or an overlapping site. This allows for the determination of the affinity of the competitor for the channel mdpi.comresearchgate.netnih.gov. This approach is particularly useful in high-throughput screening formats for discovering new channel blockers from libraries of compounds or natural sources like animal venoms mdpi.comresearchgate.net. Bioengineered systems utilizing hybrid KcsA-Kv1.x channels in E. coli spheroplasts are often used in conjunction with fluorescent AgTx2 probes for such screening applications nih.govmdpi.comresearchgate.net.
Here is a table summarizing some of the binding affinities discussed:
| This compound Form | Target Channel | Binding Affinity (Ki or Kd) | Method | Source |
| Unlabeled AgTx2 | Shaker K+ | 0.64 nM (Ki) | Unknown | tocris.com |
| Unlabeled AgTx2 | Kv1.3 | 4 pM (Ki) | Unknown | tocris.com |
| Unlabeled AgTx2 | Kv1.6 | 37 pM (Ki) | Unknown | tocris.com |
| Unlabeled AgTx2 | Kv1.1 | 44 pM (Ki) | Unknown | tocris.com |
| Unlabeled AgTx2 | Kv1.2 | 26.8 nM (IC50) | Unknown | latoxan.com |
| AgTx2-GFP (C-terminal) | KcsA-Kv1.3 | Subnanomolar affinity | Binding assay on E. coli spheroplasts | mdpi.comkuleuven.be |
| AgTx2-GFP (C-terminal) | KcsA-Kv1.6 | Subnanomolar affinity | Binding assay on E. coli spheroplasts | mdpi.comkuleuven.be |
| AgTx2-GFP (C-terminal) | KcsA-Kv1.1 | Low nanomolar affinity | Binding assay on E. coli spheroplasts | mdpi.comkuleuven.be |
| AgTx2-GFP (C-terminal) | Kv1.3 (mammalian cells) | 3.4 ± 0.8 nM (Kd) | Fluorescent imaging | nih.govkuleuven.be |
| AgTx2-GFP (C-terminal) | Kv1.x (oocytes) | Low nanomolar (pore block) | Electrophysiology | mdpi.comnih.govkuleuven.be |
| AgTx2-GFP (C-terminal) | Kv1.2 (oocytes) | Micromolar (pore block) | Electrophysiology | mdpi.comnih.govkuleuven.be |
| GFP-L2-AgTx2 (N-terminal) | Kv1.3 | High affinity | Competitive binding | mdpi.comnih.gov |
| GFP-L2-AgTx2 (N-terminal) | Kv1.1, Kv1.6 | Significantly reduced affinity | Competitive binding | mdpi.comnih.gov |
| Atto488-AgTx2 (N-terminal) | Kv1.3 | 4.0 nM (Kd) | Binding assay on E. coli spheroplasts | researchgate.netnih.gov |
| Atto488-AgTx2 (N-terminal) | Kv1.1, Kv1.6 | Lost affinity | Binding assay on E. coli spheroplasts | researchgate.netnih.gov |
Note: Binding affinities reported using different methods and systems may vary.
Pharmacological and Neurobiological Applications of Agitoxin 2 As a Research Tool
Elucidation of Potassium Channel Physiology and Pharmacology Using Agitoxin 2
This compound is a potent blocker of Shaker K+ channels and their mammalian homologs, including Kv1.1, Kv1.3, and Kv1.6, with sub-nanomolar affinities latoxan.comtocris.commdpi.com. It also shows nanomolar affinity for Kv1.2 channels mdpi.com. The toxin exerts its effect by binding to the external vestibule of the channel pore, thereby physically blocking the passage of potassium ions ontosight.aimdpi.comwikipedia.org.
Studies utilizing this compound have provided crucial insights into the physiological roles of specific Kv channel subtypes. For instance, research using this compound has contributed to understanding the function of Kv1.3 channels, which are implicated in the activation of human effector memory T cells and play a role in autoimmune diseases researchgate.netplos.org. By blocking these channels, researchers can investigate their contribution to cellular processes such as membrane potential regulation, calcium signaling, and cell proliferation ontosight.airesearchgate.net.
Furthermore, this compound has been used to characterize the pharmacological properties of Kv channels. Its defined binding site and mechanism of action allow researchers to probe the structural determinants of toxin-channel interactions and to evaluate the affinity of other potential channel modulators nih.govnih.gov.
Identification of Ion Channel Subtype-Specific Modulators with this compound
The differential affinity of this compound for various Kv1 channel subtypes makes it useful in identifying and characterizing subtype-specific ion channel modulators. While this compound blocks multiple Kv1 channels, modifications to the toxin or its use in conjunction with other tools can help distinguish the contributions of specific subtypes mdpi.comresearchgate.netsciforum.net.
For example, fluorescently labeled this compound derivatives have been developed to enhance selectivity for particular Kv1 channels. Atto488-Agitoxin 2, an N-terminally labeled derivative, has shown increased selectivity for the Kv1.3 channel binding site compared to unlabeled this compound, which lost affinity for Kv1.1 and Kv1.6 sites nih.govresearchgate.netsciforum.net. Similarly, N-terminally GFP-tagged this compound (GFP-L2-AgTx2) demonstrated high affinity and selectivity for the Kv1.3 channel mdpi.comnih.govresearchgate.net. These modified toxins serve as valuable probes for identifying novel Kv1.3-specific blockers mdpi.comsciforum.netnih.gov.
Bioengineered hybrid channels, such as KcsA-Kv1.x, which incorporate the extracellular binding sites of eukaryotic Kv1 channels into the bacterial KcsA channel, have been used in conjunction with this compound and its derivatives to screen for and study the affinity of peptide pore blockers mdpi.commdpi.comnih.govnih.gov. This approach allows for the quantitative analysis of blocker-channel interactions and the identification of compounds with desired subtype specificity mdpi.commdpi.comsciforum.netnih.gov.
Utility of this compound in Investigating Protein-Protein Interactions
This compound's interaction with Kv channels provides a model system for studying protein-protein interactions, specifically the binding between a peptide toxin and its protein target. The high-affinity binding of this compound to the extracellular vestibule of the Kv channel pore involves specific residues on both the toxin and the channel nih.govwikipedia.org.
Mutagenesis studies of this compound and the targeted Kv channels, guided by the known structure of the toxin and its interaction interface, have been used to identify key residues involved in binding and to understand the molecular determinants of affinity and specificity nih.gov. Surface-exposed residues on this compound, such as Arg24, Lys27, and Arg31, have been identified as functionally important for blocking the Shaker K+ channel nih.govwikipedia.org.
High-speed atomic force microscopy (HS-AFM) studies observing the binding dynamics of this compound to the KcsA channel have revealed that the interaction may involve an induced-fit mechanism, where the affinity increases during persistent binding orion.ac.jp. This suggests that the toxin and channel undergo conformational changes upon binding, providing insights into the dynamic nature of protein-protein interactions wikipedia.orgorion.ac.jp.
Development of Novel this compound-Based Peptide Ligands and Analogues
This compound serves as a template for the development of novel peptide ligands and analogues with altered or enhanced properties. By modifying the amino acid sequence or incorporating fluorescent labels, researchers can create probes with improved selectivity or imaging capabilities mdpi.comresearchgate.netsciforum.net.
Fluorescently labeled this compound, such as Atto488-Agitoxin 2 and GFP-tagged this compound, are examples of such developments. These analogues retain high affinity for certain Kv1 subtypes, particularly Kv1.3, and can be used for fluorescent imaging of channel distribution in cells and tissues, as well as for screening libraries of compounds for potential channel blockers mdpi.commdpi.comresearchgate.netsciforum.netnih.gov.
The creation of chimeric peptides, such as AgTx2-MTX (a chimera of this compound and Maurotoxin), also demonstrates the potential for developing novel ligands with modified activity profiles researchgate.net. These efforts highlight the utility of this compound as a scaffold for designing targeted pharmacological tools.
Contributions of this compound Research to Understanding Cellular Excitability Mechanisms
Research involving this compound has significantly contributed to understanding the role of Kv channels in regulating cellular excitability. By specifically blocking Kv1 channels, researchers can investigate how these channels influence membrane potential, action potential firing, and other electrical properties of excitable cells, particularly neurons ontosight.aiphysiology.org.
Studies using this compound have helped to elucidate the contribution of specific Kv1 subtypes to neuronal excitability in different brain regions. For instance, research has explored the role of Kv1.2 channels in regulating the subthreshold excitability of striatal medium spiny neurons, using toxins including this compound to identify the channels involved physiology.org. While recombinant this compound itself did not significantly reduce currents in this specific study, the use of a panel of Kv1 toxins, including this compound, was instrumental in implicating Kv1.2 subunits physiology.org.
Future Directions and Emerging Research Avenues for Agitoxin 2
Development of Next-Generation Agitoxin 2-Based Probes and Tools
The development of next-generation this compound-based probes and tools is a key area of research. Fluorescently labeled peptide blockers of ion channels are valuable for studying channel localization and function, as well as for screening new channel ligands using bioengineering systems. researchgate.netresearchgate.net AgTx2 has been utilized as a template for designing novel fluorescent probes for Kv1 channels. nih.govmdpi.com
One example is Atto488-AgTx2 (A-AgTx2), an N-terminally labeled derivative that retains nanomolar affinity for the Kv1.3 binding site while losing significant affinity for Kv1.1 and Kv1.6. nih.govmdpi.comresearchgate.net This modification introduces fluorescence and enhanced selectivity for Kv1.3, a channel of pharmacological significance. nih.govmdpi.comresearchgate.net A-AgTx2 can be used in bioengineering analytical systems based on hybrid KcsA–Kv1.3 channels for identifying and studying Kv1.3 blockers. mdpi.comresearchgate.net It is also being considered as a high-affinity fluorescent probe for imaging Kv1.3 channels in cells and tissues. mdpi.comresearchgate.net
Genetically encoded fluorescent ligands, such as AgTx2 fused with fluorescent proteins like GFP or RFP, have also been developed. nih.govresearchgate.netmdpi.commdpi.com These chimeras generally retain the blocking activities and pharmacological profiles of the parental toxin. mdpi.com For instance, C-terminally fused AgTx2-GFP exhibits subnanomolar affinities for hybrid KcsA-Kv1.x (x = 3, 6) channels and low nanomolar affinity for KcsA-Kv1.1. mdpi.comresearchgate.net N-terminal tagging with GFP has been shown to enhance selectivity for the Kv1.3 channel binding site. mdpi.comnih.govresearchgate.net These fluorescent protein-tagged AgTx2 variants are applicable as probes for searching for Kv1.3 pore blockers, measuring blocker affinities, and visualizing Kv1.3 distribution on cell membranes. mdpi.comnih.govresearchgate.net
The use of fluorescent labeling or fusion with fluorescent proteins serves as an alternative or complement to site-directed mutagenesis for modulating the pharmacological profile of the channel blocker. nih.govmdpi.comresearchgate.net This allows for the creation of diverse fluorescent probes with modified spectra of pore blocker activities. mdpi.com
Advanced Computational Modeling of this compound-Ion Channel Complexes
Advanced computational modeling plays a crucial role in understanding the detailed interaction modes between this compound and ion channels. Given the challenges in obtaining high-resolution structures of peptide-channel complexes, computational methods are often the first step in predicting binding modes and interaction interfaces. scienceopen.com Techniques such as molecular dynamics simulations, Brownian dynamics, and molecular docking are employed, often utilizing experimental knowledge to define restraints. scienceopen.comanu.edu.au
Computational methods have been used to determine the three-dimensional structure of the AgTx2-Shaker complex. nih.gov This involves generating numerous models using high-temperature molecular dynamics and accounting for side chain flexibility with distance restraints derived from thermodynamic mutant cycles. nih.gov Analysis of these models, followed by validation through molecular dynamics simulations with explicit water molecules and calculation of binding free energies, helps identify plausible binding modes. nih.gov
Molecular dynamics simulations have also been used to study the interaction of AgTx2 with hybrid channels like KcsA-Kv1.3 and KcsA-Kv1.6. researchgate.netresearchgate.netresearchgate.net These studies aim to reveal the complete pattern of interactions and identify key residues responsible for toxin binding affinity. researchgate.netresearchgate.net Computational experiments have shown consistency with experimental data, providing valuable insights for drug development. researchgate.net
Furthermore, computational studies involving AgTx2 and other scorpion toxins targeting Kv1.2 have identified essential forces mediating interactions, including hydrophobic patches, hydrogen bonds, and salt bridges. researchgate.netdntb.gov.ua These studies have pinpointed specific Kv1.2-interacting amino acids, which could inform the design of highly selective Kv1.2 channel inhibitors by modifying toxin amino acids that bind to these channel residues. researchgate.netdntb.gov.ua Computational modeling also provides evidence supporting an induced-fit model for the interaction between scorpion toxins and K⁺ channels, where the channel undergoes conformational changes upon toxin binding. wikipedia.orgdntb.gov.uaorion.ac.jpnih.gov
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data holds promise for providing a more comprehensive understanding of the biological systems influenced by this compound. While direct studies specifically integrating multi-omics data on this compound itself are not extensively detailed in the provided search results, the broader application of multi-omics in ion channel research and venomics suggests its future relevance.
Exploration of this compound-Derived Scaffolds for Fundamental Ion Channel Biology
The structural scaffold of this compound, characterized by its stable disulfide-rich framework, serves as a valuable template for exploring fundamental ion channel biology and designing novel ligands. AgTx2's rigid tertiary structure allows it to be used as a caliper to estimate the geometry of the toxin binding site on the outside of the Kv1 channel pore. nih.gov AgTx2 and its mutant forms have been instrumental in studying the location of the selectivity filter of K⁺ channels and identifying molecular determinants of high-affinity interactions with pore blockers. nih.govnih.govnih.gov
The α-KTx scaffold, to which AgTx2 belongs, is found in numerous scorpion toxins that block potassium channels. pnas.orgplos.org This scaffold can be utilized to design libraries of synthetic toxins with altered specificities. For example, a phage display library based on the α-KTx scaffold has been used to produce synthetic toxins with enhanced specificity for human Kv1.3 channels. pnas.org This demonstrates the potential of using the AgTx2 scaffold as a basis for creating designer ligands with tailored properties for specific ion channel subtypes.
By modifying residues on the AgTx2 scaffold, particularly those involved in the interaction interface with the channel, researchers can probe the molecular basis of channel-toxin interactions and dissect the contributions of specific amino acids to binding affinity and selectivity. nih.govnih.gov This approach, often combined with site-directed mutagenesis of both the toxin and the channel, helps to elucidate channel structure and the mechanisms of channel-toxin interactions. nih.govnih.gov
The exploration of AgTx2-derived scaffolds provides a robust platform for generating molecular tools to investigate the structural and functional aspects of ion channels, contributing significantly to fundamental ion channel biology.
Q & A
Basic: What experimental techniques are commonly used to study Agitoxin 2's interaction with potassium channels?
This compound (AgTx2) binding to potassium channels like Kv1.3 is typically analyzed using homology modeling (based on KcsA-Kv1.3 hybrid channels) and molecular dynamics (MD) simulations to predict interaction patterns . Electrophysiological methods, such as patch-clamp recordings, validate toxin efficacy by measuring channel current blockade. Additionally, alanine scanning mutagenesis identifies critical residues in both the toxin and channel, while fluorescence-based assays (e.g., hybrid KcsA-Kv1.3 systems) enable high-throughput screening of binding affinities .
Basic: How do researchers ensure reproducibility in AgTx2-Kvbinding studies?
Reproducibility requires:
- Detailed methodology : Full disclosure of force fields (e.g., OPLS), simulation parameters (e.g., 10–100 ns MD runs), and experimental conditions (e.g., voltage protocols in electrophysiology) .
- Reference controls : Use of well-characterized inhibitors (e.g., ShK toxin) to benchmark results .
- Data transparency : Raw trajectories from MD simulations and electrophysiological datasets should be archived in repositories like Zenodo or Figshare, per FAIR principles .
Advanced: How can contradictory data on AgTx2 binding residues be resolved?
Conflicts in binding site identification (e.g., discrepancies between computational and mutagenesis data) require:
- Free energy calculations : Use MM/PBSA or umbrella sampling to quantify residue-specific contributions to binding .
- Consensus docking : Integrate results from multiple docking algorithms (e.g., HADDOCK, AutoDock) to reduce bias .
- Cryo-EM validation : High-resolution structures of AgTx2-channel complexes can resolve ambiguities in predicted interactions .
- Systematic error analysis : Assess force field limitations (e.g., overestimation of hydrophobic interactions) and experimental noise (e.g., patch-clamp drift) .
Advanced: What strategies optimize AgTx2 selectivity for Kvover homologous channels (e.g., Kv1.1)?
To enhance selectivity:
- Chimeric channel studies : Replace Kv1.3 pore regions with Kv1.1 segments to pinpoint selectivity-determining residues .
- Toxin engineering : Modify AgTx2's β-sheet scaffold using phage display libraries to screen for Kv1.3-specific variants .
- Hybrid MD/QSAR modeling : Combine molecular simulations with quantitative structure-activity relationship analysis to predict selectivity-enhancing mutations .
Advanced: How should researchers design in vivo studies to assess AgTx2's therapeutic potential?
- Model selection : Use autoimmune disease models (e.g., murine experimental autoimmune encephalomyelitis) where Kv1.3 blockade is therapeutic .
- Dosage optimization : Conduct pharmacokinetic studies to determine toxin stability and blood-brain barrier penetration .
- Toxicity screens : Evaluate off-target effects on cardiac Kv1.5 or neuronal Kv1.1 channels via whole-organism electrophysiology .
Basic: What computational tools are essential for AgTx2 research?
- Homology modeling : MODELLER or SWISS-MODEL to construct Kv1.3-AgTx2 complexes .
- MD software : GROMACS or AMBER for simulating binding dynamics .
- Binding affinity prediction : PLATINUM for hydrophobic interaction analysis or PyMOL for visualization .
Advanced: How to address AgTx2's low bioavailability in preclinical studies?
- Peptide stabilization : Introduce D-amino acids or cyclization to reduce proteolytic degradation .
- Nanocarrier systems : Use lipid nanoparticles or cell-penetrating peptides to enhance delivery .
- In silico ADMET profiling : Predict metabolic liabilities with tools like SwissADME .
Basic: What are key validation steps for AgTx2-channel interaction models?
- Experimental corroboration : Compare computational predictions with electrophysiological IC₅₀ values .
- Mutant cycle analysis : Quantify coupling energies between toxin and channel residues to validate interaction maps .
- Cross-referencing : Align results with published structural data (e.g., KcsA-AgTx2 cryo-EM structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
